molecular formula C11H16BrN B13750170 Trimethyl(2-phenylvinyl)ammonium bromide CAS No. 5395-28-8

Trimethyl(2-phenylvinyl)ammonium bromide

Cat. No.: B13750170
CAS No.: 5395-28-8
M. Wt: 242.16 g/mol
InChI Key: QFOUCGJCUTWNJC-RRABGKBLSA-M
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Description

Trimethyl(2-phenylvinyl)ammonium bromide is a quaternary ammonium compound with a phenylvinyl group attached to the nitrogen atom. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(2-phenylvinyl)ammonium bromide can be synthesized through the reaction of trimethylamine with 2-phenylvinyl bromide. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is often obtained in crystalline form and is packaged for various applications.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-phenylvinyl)ammonium bromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium chloride or sodium hydroxide in aqueous or organic solvents.

Major Products Formed

    Oxidation: The major products include phenylvinyl ketones or aldehydes.

    Reduction: The major products are phenylvinyl alcohols.

    Substitution: The major products are the corresponding quaternary ammonium salts with different anions.

Scientific Research Applications

Trimethyl(2-phenylvinyl)ammonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of cell membrane interactions and as a surfactant in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of trimethyl(2-phenylvinyl)ammonium bromide involves its interaction with cell membranes and proteins. The quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This interaction can result in antimicrobial effects and enhanced permeability of the cell membrane, facilitating the delivery of other compounds.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide: A quaternary ammonium compound with a long alkyl chain, used as a surfactant and antiseptic.

    Benzalkonium chloride: Another quaternary ammonium compound, widely used as a disinfectant and preservative.

    Tetrabutylammonium bromide: A quaternary ammonium salt used as a phase transfer catalyst in organic synthesis.

Uniqueness

Trimethyl(2-phenylvinyl)ammonium bromide is unique due to its phenylvinyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective interactions with aromatic compounds and enhanced membrane permeability.

Properties

CAS No.

5395-28-8

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

trimethyl-[(E)-2-phenylethenyl]azanium;bromide

InChI

InChI=1S/C11H16N.BrH/c1-12(2,3)10-9-11-7-5-4-6-8-11;/h4-10H,1-3H3;1H/q+1;/p-1/b10-9+;

InChI Key

QFOUCGJCUTWNJC-RRABGKBLSA-M

Isomeric SMILES

C[N+](C)(C)/C=C/C1=CC=CC=C1.[Br-]

Canonical SMILES

C[N+](C)(C)C=CC1=CC=CC=C1.[Br-]

Origin of Product

United States

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